1-Benzhydryl-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride
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Overview
Description
1-Benzhydryl-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group, a piperazine ring, and a trimethoxycinnamyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Benzhydryl-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease states . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine
- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
Comparison: Compared to these similar compounds, 1-Benzhydryl-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride is unique due to its trimethoxycinnamyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
104690-88-2 |
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Molecular Formula |
C29H36Cl2N2O3 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
1-benzhydryl-4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C29H34N2O3.2ClH/c1-32-26-17-16-25(28(33-2)29(26)34-3)15-10-18-30-19-21-31(22-20-30)27(23-11-6-4-7-12-23)24-13-8-5-9-14-24;;/h4-17,27H,18-22H2,1-3H3;2*1H/b15-10+;; |
InChI Key |
YCYUKHYPIZACDT-OVWKBUNZSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC.Cl.Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC.Cl.Cl |
Origin of Product |
United States |
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